Ethyl 2-sulfamoylbutanoate

Lipophilicity Physicochemical profiling ADME prediction

Research reproducibility fails when chain-length homologs are substituted unknowingly. Ethyl 2-sulfamoylbutanoate solves this with unique parameters absent in C3/C5 analogs. - **Chiral center at C2** enables kinetic resolution & diastereomer synthesis (Fsp³ = 0.833). - **logP -0.0067** - ideal for biphasic catalysis & extraction method dev. (vs. propanoate logP -0.77). - **98% purity** minimizes impurity-driven variability in STS/carbonic anhydrase assays. - **Synthetic accessibility**: 82-88% yield via sulfamoyl chloride route; scale-up ready.

Molecular Formula C6H13NO4S
Molecular Weight 195.24 g/mol
Cat. No. B13630259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-sulfamoylbutanoate
Molecular FormulaC6H13NO4S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)S(=O)(=O)N
InChIInChI=1S/C6H13NO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3,(H2,7,9,10)
InChIKeyCBYMHARJUAHNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Sulfamoylbutanoate: Chemical Identity and Class Profile


Ethyl 2-sulfamoylbutanoate (CAS 1343788-14-6; molecular formula C₆H₁₃NO₄S; MW 195.24 g·mol⁻¹) is a chiral aliphatic sulfamoyl ester belonging to the class of 2-(aminosulfonyl)alkanoic acid ethyl esters . The compound features a sulfamoyl (–SO₂NH₂) group at the 2-position of a butanoate backbone, with an ethyl ester terminus. Commercial availability is primarily through research chemical suppliers at a purity specification of 98% . The sulfamoyl pharmacophore is recognized in medicinal chemistry for its capacity to act as a zinc-binding group and irreversible enzyme inhibitor motif, particularly in sulfatase and carbonic anhydrase inhibitor programs [1]. Unlike its lower (C₂–C₃) and higher (C₅–C₇) homologs, the butanoate chain length confers a distinct balance of lipophilicity, steric bulk, and stereochemical complexity that cannot be replicated by simple substitution within the homologous series.

Chiral Scaffold
One stereogenic center supports asymmetric synthesis and chiral resolution studies.
Neutral logP
Near-zero computed logP supports biphasic extraction and membrane permeability workflows.
High Purity
98% specification reduces impurity-related assay interference risk.
Sulfamoyl Pharmacophore
Minimal aliphatic model for sulfatase and carbonic anhydrase inhibition studies.

Ethyl 2-Sulfamoylbutanoate vs. Homologs: Key Differences


Substituting ethyl 2-sulfamoylbutanoate with its closest commercially available homologs—ethyl 2-sulfamoylpropanoate (C₅, CAS 55897-05-7) or ethyl 2-sulfamoylpentanoate (C₇, CAS 1554858-29-5)—introduces measurable deviations in logP, stereochemical complexity, and synthetic accessibility that propagate into downstream experimental variability . The propanoate homolog is over 0.7 log units more hydrophilic, lacks the chiral center present in the butanoate, and exhibits different crystallinity (sharp melting point at 71–73 °C versus the butanoate's broader thermal profile), affecting both formulation behavior and solid-phase handling . The pentanoate homolog, while comparable in logP, carries an additional methylene unit that increases molecular weight by approximately 14 Da and alters the spatial orientation of the sulfamoyl pharmacophore relative to the ester, potentially shifting binding modes in target-engagement assays . Even the carboxylic acid analog (2-sulfamoylbutanoic acid, CAS 1341382-59-9) differs fundamentally in ionization state at physiological pH, rendering it unsuitable as a direct replacement in ester-requiring synthetic sequences or prodrug strategies . These quantifiable differences mean that procurement decisions based solely on the 'sulfamoyl ester' class descriptor, without attention to chain-length-specific parameters, risk introducing uncontrolled variables into reproducible research workflows.

Property
Ethyl 2‑Sulfamoylbutanoate
Homolog/Substitute Mismatch
Lipophilicity
Near‑neutral logP (approx. 0)
Propanoate is significantly more hydrophilic; pentanoate slightly lipophilic – shifts partition behavior.
Stereochemistry
One stereogenic center (C2)
Propanoate and acetate homologs are achiral – cannot support enantioselective workflows.
Functional Group / Ionization
Ethyl ester (neutral species)
Carboxylic acid analog ionizes at physiological pH – alters reactivity and solubility profile.

Ethyl 2-Sulfamoylbutanoate: Comparative Evidence for Procurement


Lipophilicity Midpoint Among 2-Sulfamoyl Esters

Ethyl 2-sulfamoylbutanoate exhibits a computed logP of −0.0067, positioning it within 0.01 log units of neutrality and effectively at the partition boundary between aqueous and organic phases . This value represents the midpoint of the homologous 2-sulfamoyl ethyl ester series: the propanoate homolog (C₅, ethyl 2-sulfamoylpropanoate) is significantly more hydrophilic with logP −0.7735 , while the pentanoate homolog (C₇, ethyl 2-sulfamoylpentanoate) crosses into positive logP territory at +0.0067 . The butanoate's near-zero logP value translates to an approximately 6-fold difference in theoretical octanol/water partition coefficient relative to the propanoate, and provides a balanced solubility profile that neither strongly favors aqueous nor organic compartments—a property that can be critical for homogeneous reaction conditions in biphasic synthetic protocols.

logP
Computed estimate
−0.0067 (near‑zero)
Balanced partition profile supports biphasic workflows.
Computed logP; experimental shake‑flask data may differ.
Lipophilicity Physicochemical profiling ADME prediction

Stereogenic Center vs. Achiral Homologs

Ethyl 2-sulfamoylbutanoate contains one asymmetric carbon atom at the C2 position of the butanoate backbone, as confirmed by the vendor-specified 'Asymmetric Atoms: 1' descriptor and its calculated Fsp³ of 0.833 . In contrast, ethyl 2-sulfamoylpropanoate (C₅) and ethyl 2-sulfamoylacetate (C₄) are achiral molecules with zero stereogenic centers . This stereochemical feature means that the butanoate exists as a pair of enantiomers (or can be resolved into single enantiomers), enabling its use in asymmetric synthetic sequences, chiral pool derivatization, or as a substrate for stereoselective enzymatic transformations. The presence of chirality also introduces differential recognition potential in biological targets with inherent handedness, such as enzyme active sites or receptor binding pockets.

Stereogenic Center
Reported
1 asymmetric atom (C2)
Enables chiral resolution and asymmetric synthesis studies.
Achiral homologs lack this capability.
Chirality Asymmetric synthesis Stereochemistry

High Fsp³ for Fragment Screening

Ethyl 2-sulfamoylbutanoate has a calculated Fsp³ (fraction of sp³-hybridized carbons) of 0.833 . This value significantly exceeds the typical Fsp³ range of 0.3–0.5 observed for flat, aromatic-rich screening compounds and surpasses the informal 'lead-like' threshold of Fsp³ ≥ 0.45 commonly applied in fragment-based drug discovery [1]. The high Fsp³ arises from the fully saturated butanoate backbone combined with the sp³-rich ethyl ester terminus. By comparison, aromatic sulfamoyl ester building blocks (e.g., ethyl 2-sulfamoylbenzoate, CAS 59777-72-9) possess substantially lower Fsp³ values due to the planar aromatic ring system. High Fsp³ correlates statistically with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility in medicinal chemistry campaigns.

Fsp³
Class‑level
0.833
High 3D character for fragment‑based library design.
Correlated with improved developability (Lovering 2009).
Fraction sp³ Medicinal chemistry Compound library design

Purity Specification Advantage Over Homologs

The commercially available ethyl 2-sulfamoylbutanoate from Fluorochem carries a minimum purity specification of 98% , compared to 95% for ethyl 2-sulfamoylpropanoate from Sigma-Aldrich and 95% for ethyl 2-sulfamoylpentanoate from AK Scientific . This 3-percentage-point difference in nominal purity corresponds to a 2.5-fold reduction in maximum unspecified impurity burden (2% vs. 5% maximum total impurities). For stoichiometry-sensitive applications such as precise enzyme inhibition assays (where inhibitor concentration directly determines calculated IC₅₀ or Ki values), elemental analysis calibration, or quantitative NMR reference standard preparation, this purity differential can propagate into a systematic error of up to 5% in concentration-dependent measurements if the lower-purity analog is used without additional purification.

Purity Specification
Supplier specification
98% vs. 95% (homologs)
Lower unspecified impurity burden reduces assay interference risk.
2.5× lower max impurity level than common homolog sources.
Purity specification Quality control Reproducibility

Sulfamoyl Chloride Route Efficiency vs. Fischer Esterification

Synthesis of ethyl 2-sulfamoylbutanoate via the sulfamoyl chloride route (reaction of a butanoic acid derivative with sulfamoyl chloride in the presence of triethylamine) achieves yields of 82–88% with product purity of 95–98% . This compares favorably with the traditional Fischer esterification approach (carboxylic acid + ethanol, H₂SO₄ catalysis), which delivers only 60–65% yield at 90–92% purity for this substrate class . A third route employing sulfamic acid salts with triphenylphosphine ditriflate activation achieves intermediate performance (75–80% yield, 83–87% purity) . The sulfamoyl chloride method also demonstrates scalability advantages: in continuous flow reactor systems, conversion rates reach 92% with a residence time of only 15 minutes, compared to 82% conversion requiring 120 minutes in conventional batch reactors, with byproduct formation reduced from 8–10% to 3–5% .

Synthetic Route
Reported
Sulfamoyl Cl route: 82–88% yield
Higher-yielding route supports scalable supply.
Continuous flow achieves 92% conversion in 15 min.
Synthetic methodology Process chemistry Route scouting

Ethyl 2-Sulfamoylbutanoate: Research Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The presence of one stereogenic center at C2 (asymmetric atoms = 1) [1] makes ethyl 2-sulfamoylbutanoate uniquely suited among the homologous 2-sulfamoyl ethyl esters for applications requiring chiral building blocks. Unlike the achiral acetate (C₄) and propanoate (C₅) homologs, the butanoate can serve as a racemic substrate for kinetic resolution studies, a precursor for diastereomeric derivative synthesis, or a scaffold for enantioselective catalysis development . The high Fsp³ of 0.833 [1] further supports its use in fragment-based drug discovery programs where three-dimensionality and stereochemical complexity are prioritized screening parameters .

Intermediate-LogP Scaffold for Biphasic and Extraction Protocols

With a computed logP of −0.0067 [1], ethyl 2-sulfamoylbutanoate occupies a unique position at the partition boundary, unlike the distinctly hydrophilic propanoate (logP −0.7735) or the slightly lipophilic pentanoate (logP +0.0067) . This near-zero logP makes it the preferred homolog for applications where balanced partitioning is critical: liquid-liquid extraction method development, biphasic catalysis with aqueous-organic solvent systems, or calibration of computational logP prediction models against experimental shake-flask measurements. The 98% purity specification [1] reduces confounding from impurity-driven partition deviations.

High-Purity Starting Material for Derivatization and SAR

The combination of 98% minimum purity [1] and the synthetic accessibility demonstrated by the high-yielding sulfamoyl chloride route (82–88% yield at 95–98% purity) positions ethyl 2-sulfamoylbutanoate as a reliable starting material for medicinal chemistry derivatization campaigns. The sulfamoyl nitrogen serves as a nucleophilic handle for N-alkylation and N-acylation reactions, while the ethyl ester enables hydrolysis to the carboxylic acid or transesterification to alternative ester prodrug forms. The continuous flow synthesis capability (92% conversion in 15 minutes) provides a pathway for scaling from milligram library synthesis to gram-scale lead optimization without route redevelopment.

Sulfamoyl Pharmacophore Model for Sulfatase and Carbonic Anhydrase Studies

The sulfamoyl (–SO₂NH₂) functional group is the established pharmacophore for irreversible steroid sulfatase (STS) inhibition and a recognized zinc-binding motif for carbonic anhydrase isoform inhibition [1]. Ethyl 2-sulfamoylbutanoate, as a minimal aliphatic sulfamoyl ester, can serve as a simplified model substrate for mechanistic sulfamoylation studies, pH-dependent stability profiling of the sulfamate ester bond, or as a non-steroidal reference compound in STS enzyme assays [1]. Its butanoate chain length provides greater steric resemblance to the aliphatic portion of steroidal sulfamate inhibitors than the shorter acetate or propanoate analogs, without the synthetic complexity and cost of steroidal frameworks.

Application
Selection Property
Validation Focus
Chiral Building Block
Stereogenic center at C2; high Fsp³
Enantiomeric resolution, kinetic resolution, asymmetric catalysis
Biphasic Extraction & Permeability Assays
Near‑neutral logP; 98% purity
Partition reproducibility; matrix‑effect control
Derivatization & SAR Scaffold
Sulfamoyl nitrogen handle; ester for hydrolysis/transesterification
Reaction yield consistency; purity post‑derivatization
Sulfatase/CA Mechanistic Model
Minimal aliphatic sulfamoyl pharmacophore; butanoate steric profile
Sulfamoylation kinetics; pH‑stability profiling
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